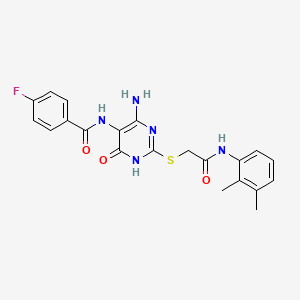
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide (CAS Number: 198220-51-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-fluorobenzamide moiety.
- A dihydropyrimidinone core, which is significant in many pharmacologically active agents.
- An amino and thio substituent that may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FN₃O₃S |
| Molecular Weight | 353.39 g/mol |
| LogP | 1.9557 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Research indicates that modifications in the structure can enhance selectivity and potency against specific CDK isoforms .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in breast cancer models. It has demonstrated the ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have investigated the biological effects and therapeutic potential of this compound:
- Anticancer Efficacy : In vitro studies revealed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .
- Neuroprotective Studies : A study assessed the effect of similar compounds on AChE activity. The results indicated a dose-dependent inhibition of AChE, suggesting potential use in treating cognitive decline associated with neurodegenerative disorders .
- Selectivity Profiling : In a profiling study against various kinases, it was found that certain structural modifications led to increased selectivity for CDK4/6 over other kinases, enhancing its therapeutic index for cancer treatment .
特性
IUPAC Name |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-11-4-3-5-15(12(11)2)24-16(28)10-31-21-26-18(23)17(20(30)27-21)25-19(29)13-6-8-14(22)9-7-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLCACIXRFPGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














